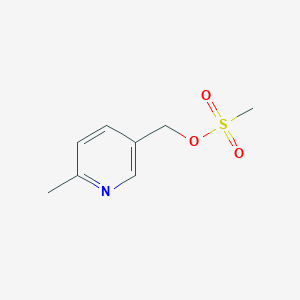
(6-methylpyridin-3-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methylpyridin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanesulfonate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridin-3-yl)methyl methanesulfonate typically involves the reaction of 6-methyl-3-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-methyl-3-pyridinemethanol+methanesulfonyl chloride→(6-methylpyridin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions
(6-methylpyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridine derivatives.
Oxidation: The major products are oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: The major products are reduced derivatives such as piperidine derivatives.
科学研究应用
(6-methylpyridin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (6-methylpyridin-3-yl)methyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The pyridine ring can participate in various chemical reactions, including coordination with metal ions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(6-methylpyridin-3-yl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl tosylate: Similar structure but with a tosylate leaving group instead of methanesulfonate.
Uniqueness
(6-methylpyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to hydrolysis compared to halide leaving groups. This makes it a more versatile reagent in organic synthesis, particularly in reactions requiring mild conditions.
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
(6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-4-8(5-9-7)6-12-13(2,10)11/h3-5H,6H2,1-2H3 |
InChI 键 |
JIGLRIFCEAXBGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)COS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














